2-Benzotriazol-2-yl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzotriazol-2-yl-propionic acid is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with various enzymes and receptors in biological systems .
Mode of Action
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activating it towards numerous transformations . It is sufficiently stable during the course of reactions and can easily be removed at the end of the reaction sequence .
Biochemical Pathways
Benzotriazole methodology has been recognized as a versatile, useful, and successful synthesis protocol for the construction of diverse pharmacologically important heterocyclic skeletons .
Pharmacokinetics
The molecular weight of 19119 and the molecular formula C9H9N3O2 suggest that it may have good bioavailability .
Result of Action
Benzotriazole derivatives have shown a broad spectrum of biological properties, including plant growth regulator, choleretic, antibacterial, antiprotozoal, and antiviral activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzotriazol-2-yl-propionic acid. For instance, benzotriazole UV stabilizers have been found in marine environments and are bioaccumulative through the food chain . They have been extensively found in marine environments and are bioaccumulative through the food chain . Little is known about their environmental fate and bioaccumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzotriazol-2-yl-propionic acid typically involves a multi-step reaction process. One common method includes the reaction of 1H-Benzotriazole with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out using sodium in ethanol, followed by heating with sodium hydroxide . The specific steps are as follows:
- Reaction with sodium in ethanol.
- Heating with 20% sodium hydroxide for 3 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Benzotriazol-2-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the benzotriazole ring or the propionic acid moiety.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
2-Benzotriazol-2-yl-propionic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry and various applications in medicinal chemistry and material science.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative used as a building block in organic synthesis.
N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides: Compounds with similar structural features and biological activities.
Uniqueness
2-Benzotriazol-2-yl-propionic acid is unique due to its specific structural features, which combine the benzotriazole ring with a propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6(9(13)14)12-10-7-4-2-3-5-8(7)11-12/h2-6H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFDXKZSXMHONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1N=C2C=CC=CC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.